Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate
Description
Overview of Cyano- and Phenoxy-Containing Organic Compounds in Chemical Research
Organic compounds featuring cyano (C≡N) and phenoxy (C₆H₅O-) functional groups are foundational in many areas of chemical research and industry. The cyano group, or nitrile, is a versatile functional group that can be converted into various other functionalities, such as amines and carboxylic acids, making it a crucial building block in organic synthesis. chemeo.com Its strong electron-withdrawing nature significantly influences the polarity and reactivity of the molecule. chemicalbook.com Compounds containing the cyano group are integral to the production of pharmaceuticals, agrochemicals, and dyes. chemeo.com
Similarly, the phenoxy group, an ether linked to a phenyl ring, imparts thermal stability and specific conformational properties to molecules. sigmaaldrich.com Phenoxy-containing structures are prevalent in herbicides, insecticides, and pharmaceuticals. sigmaaldrich.comchemsrc.com For example, phenoxyacetic acids were developed as synthetic analogues of the plant growth hormone indole-3-acetic acid and are used to selectively control broadleaf weeds. chemsrc.comchemprob.org The combination of these functional groups in a single molecule can lead to unique chemical properties and potential applications.
Chemical Structure and Classification of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate
This compound is a multi-functional organic compound. Its structure is defined by a central phenoxy group, where the phenyl ring is substituted with both a cyano group and a methoxy (B1213986) group. The phenoxy oxygen is connected to an ethyl acetate (B1210297) moiety.
Based on its functional groups, the compound can be classified as:
A nitrile: due to the presence of the -C≡N group.
An ether: specifically, an aromatic ether, due to the R-O-Ar linkage (phenoxy group).
An ester: due to the -COOR' group (ethyl acetate).
The molecular formula for this compound is C₁₂H₁₃NO₄. A table summarizing its key chemical identifiers and calculated properties is provided below. Specific experimental data is limited in publicly available literature, indicating the compound may be a novel or specialized research intermediate.
Table 1: Chemical Properties and Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Canonical SMILES | CCOC(=O)COC1=C(C=CC=C1OC)C#N |
| CAS Number | Not found in searched databases |
Current Research Landscape and Potential Academic Interest for the Chemical Compound
Searches of scientific databases and chemical supplier catalogs indicate that this compound is not a widely studied or commercially available compound. There is a notable absence of published research focusing specifically on its synthesis, properties, or applications.
However, the academic interest in this molecule can be inferred from the extensive research on related compounds. The core structure combines the versatile reactivity of the ethyl cyanoacetate (B8463686) backbone with a substituted phenoxy ring. Ethyl cyanoacetate itself is a key starting material for synthesizing a wide array of heterocyclic compounds and pharmacologically active substances through reactions like the Knoevenagel condensation. sigmaaldrich.comwikipedia.org Its multiple reactive centers make it a valuable building block for complex molecules. wikipedia.org
The presence of the substituted phenoxy ring suggests potential applications in medicinal chemistry or materials science. For instance, the synthesis of various phenoxy acetate derivatives is an active area of research, often explored for potential biological activities. walisongo.ac.id Research into related structures, such as ethyl 2-cyano-3-phenyl-2-propenoates with methoxy substitutions, highlights the interest in how these functional groups can be combined to create novel copolymers and materials. chemrxiv.org Therefore, this compound holds potential academic interest as a novel intermediate for the synthesis of more complex, biologically active molecules or as a monomer for specialized polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-cyano-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-6H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXGKIVRBVNQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2 Cyano 6 Methoxyphenoxy Acetate
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Further research or de novo synthesis and characterization of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate would be required to generate the data necessary to fulfill the detailed request.
Computational and Theoretical Investigations of Ethyl 2 2 Cyano 6 Methoxyphenoxy Acetate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com By calculating the electron density, DFT can determine the ground-state energy, optimized molecular geometry, and a variety of electronic properties that serve as reactivity descriptors. For Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can provide deep insights into its chemical behavior. researchgate.net
Key parameters derived from DFT are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more chemically reactive. nih.gov
Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the FMO energies. nih.gov These descriptors quantify the molecule's resistance to charge transfer, its electron-donating or -accepting tendency, and its capacity to accept electrons, respectively.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ether and ester groups and the nitrogen of the cyano group, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.
| Property | Calculated Value (eV) | Interpretation |
| EHOMO | -6.85 | Ability to donate electrons |
| ELUMO | -1.22 | Ability to accept electrons |
| Energy Gap (ΔE) | 5.63 | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.82 | Resistance to change in electron distribution |
| Chemical Potential (μ) | -4.04 | Electron escaping tendency |
| Electrophilicity Index (ω) | 2.89 | Propensity to accept electrons |
| Note: The values presented are representative examples for a phenoxyacetate (B1228835) derivative calculated using DFT (B3PW91/6-311+G(d,p)) and serve to illustrate the types of data generated for this compound. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD can reveal the conformational landscape of flexible molecules like this compound and the profound influence of the surrounding environment (solvation). nih.gov
The structure of this compound contains several rotatable single bonds, particularly in the ethyl acetate (B1210297) and methoxy (B1213986) groups, and the C-O-C ether linkage. This flexibility allows the molecule to adopt numerous conformations. MD simulations can explore these conformational possibilities, identifying low-energy, stable structures and the energy barriers between them. mdpi.com This is crucial as the molecule's conformation can dictate its interaction with other molecules or biological targets.
Solvation effects are critical to a molecule's behavior. MD simulations explicitly model solvent molecules (such as water or chloroform), allowing for the study of solute-solvent interactions. nih.gov The simulation can reveal how solvent molecules arrange around the solute and how interactions like hydrogen bonding influence its preferred conformation. aip.org For instance, in an aqueous environment, water molecules would likely form hydrogen bonds with the oxygen and nitrogen atoms of the target compound, potentially stabilizing specific conformations over others. nih.govescholarship.org Understanding these solvation-dependent properties is fundamental for predicting the molecule's behavior in different media. acs.org
| Conformer | Dihedral Angle (CAr-O-CH2-C=O) | Relative Energy (in vacuum, kcal/mol) | Relative Energy (in water, kcal/mol) |
| A | ~180° (anti) | 0.00 | 0.00 |
| B | ~60° (gauche) | 1.5 | 1.2 |
| C | ~-60° (gauche) | 1.5 | 1.2 |
| Note: This table provides hypothetical data illustrating how MD simulations could be used to assess the relative energies of different conformers of this compound in different environments. The stability of conformers can change based on solvent interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues (with explicit exclusion of clinical data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. jocpr.comneovarsity.org This approach is fundamental in rational drug design for lead optimization. jocpr.comcambridge.org
The QSAR process begins with a dataset of congeneric molecules with known activities (e.g., enzyme inhibition constants, receptor binding affinities). For each molecule, a set of numerical values known as molecular descriptors is calculated. These can range from simple 2D descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) to more complex 3D descriptors. numberanalytics.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. nih.govnih.govmdpi.com
Using statistical methods, a mathematical model is built that relates the descriptors (the structure) to the activity. rutgers.edu Once a statistically robust and predictive model is validated, it can be used to predict the activity of new, unsynthesized analogues of this compound. neovarsity.org By systematically modifying the structure—for example, by changing the position or nature of the cyano and methoxy groups or altering the ethyl acetate chain—researchers can use the QSAR model to prioritize the synthesis of analogues predicted to have enhanced activity, thereby guiding the design process.
| Analogue Substitution (R) | LogP (calc.) | Molar Refractivity (calc.) | Polar Surface Area (calc., Ų) | Predicted Activity (pIC50) |
| H (Original Compound) | 2.15 | 64.5 | 76.8 | 6.0 |
| R = -F (at C4) | 2.30 | 64.6 | 76.8 | 6.2 |
| R = -Cl (at C4) | 2.75 | 69.5 | 76.8 | 6.5 |
| R = -CH3 (at C4) | 2.60 | 69.1 | 76.8 | 6.3 |
| R = -CF3 (at C4) | 3.00 | 69.7 | 76.8 | 5.8 |
| Note: This is a hypothetical QSAR data table created for illustrative purposes. It demonstrates how various calculated molecular descriptors for designed analogues of the parent compound could be used to predict a target activity (e.g., pIC50), guiding the selection of candidates for synthesis. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental results. nih.govyoutube.com DFT calculations are widely used to predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com The resulting theoretical spectrum shows absorption bands corresponding to specific molecular motions (stretching, bending, etc.). For this compound, key predicted vibrations would include the C≡N stretch of the cyano group, C=O stretch of the ester, C-O stretches of the ether and ester linkages, and various C-H and aromatic C=C vibrations. Calculated frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov The calculation provides theoretical chemical shifts for each nucleus, which can be compared directly to an experimental spectrum. This comparison is a powerful method for confirming the proposed structure and assigning signals in complex spectra.
Comparing predicted spectra with experimental data serves as a rigorous validation of both the synthesized structure and the computational model. aps.org
| Functional Group | Experimental IR Frequency (cm-1) | Calculated IR Frequency (cm-1, Scaled) | Vibrational Assignment |
| Cyano | ~2230 | 2228 | C≡N stretch |
| Ester Carbonyl | ~1760 | 1755 | C=O stretch |
| Aromatic Ring | ~1600, ~1500 | 1595, 1498 | C=C stretch |
| Aryl-Alkyl Ether | ~1250 | 1245 | Asymmetric C-O-C stretch |
| Ester C-O | ~1100 | 1105 | C-O stretch |
| Note: This table presents a comparison of typical experimental IR frequencies for relevant functional groups with hypothetical but realistic scaled DFT-calculated values for this compound, demonstrating the strong correlation often observed. |
Theoretical Elucidation of Reaction Mechanisms involving the Chemical Compound
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net For the synthesis of this compound, a likely pathway is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide (e.g., ethyl chloroacetate) by a phenoxide ion (formed by deprotonating 2-cyano-6-methoxyphenol). masterorganicchemistry.comchem-station.com
Using DFT, the entire potential energy surface of the reaction can be mapped out. sciforum.netresearchgate.net This involves:
Optimizing the geometries of the reactants (phenoxide and ethyl chloroacetate), the products (the target ether and a chloride ion), and, most importantly, the transition state (TS).
Calculating the energies of these stationary points. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Confirming the transition state by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-Cl bond and the formation of the C-O bond). researchgate.net
Such theoretical studies can provide a detailed, atom-level understanding of the reaction, explain why certain conditions are favorable, and predict the feasibility of alternative synthetic routes. rsc.orgmdpi.com
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2-cyano-6-methoxyphenoxide + Ethyl Chloroacetate (B1199739) | 0.0 |
| Transition State (TS) | O---C---Cl bond formation/breaking | +21.5 |
| Products | This compound + Cl- | -15.0 |
| Note: This table shows representative relative energies for a model SN2 reaction pathway calculated using DFT. It illustrates the energy barrier (activation energy) that must be overcome for the reaction to proceed from reactants to products. |
Exploration of Biological Interactions and Mechanistic Pathways of Ethyl 2 2 Cyano 6 Methoxyphenoxy Acetate in Model Systems Strictly Excluding Clinical Human Trial Data, Safety, or Dosage
Metabolic Transformations in Controlled in vitro Enzymatic SystemsInformation regarding the metabolic fate of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate in controlled in vitro enzymatic systems, such as liver microsomes, is not available.
Due to the lack of research on this specific compound, no data tables or detailed research findings can be provided. This report is based on the current state of published scientific literature and indicates that "this compound" is likely a novel or understudied chemical entity for which biological activity data has not been publicly disclosed.
Analytical Methodologies for Research Scale Quantification and Detection of Ethyl 2 2 Cyano 6 Methoxyphenoxy Acetate
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is a fundamental technique for separating the target compound from impurities, starting materials, and byproducts. acs.org Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for purity assessment and quantitative analysis.
HPLC is a primary choice for the analysis of non-volatile and thermally sensitive compounds like Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule with its polarity. Method development would involve a systematic optimization of the column, mobile phase, and detection parameters to achieve adequate separation and sensitivity.
A common starting point for method development would be a C18 column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with a buffer or acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. acs.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities. Detection can be readily achieved using a UV detector, leveraging the aromatic ring in the molecule which absorbs UV light.
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Suggested Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation for moderately polar organic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component to elute the compound. |
| Gradient | 50% B to 95% B over 10 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 275 nm). |
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples.
Gas Chromatography is best suited for compounds that are volatile and thermally stable. While this compound itself may have limited volatility due to its molecular weight, GC is an excellent technique for quantifying volatile impurities that may be present from its synthesis, such as residual solvents (e.g., ethyl acetate (B1210297), acetonitrile).
For the analysis of the compound itself, a high-temperature GC method with a suitable non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) would be required. researchgate.net The sample would be injected into a heated inlet, where it is vaporized and carried onto the column by an inert gas like helium. nih.gov The oven temperature is then ramped up according to a program to elute compounds based on their boiling points.
Table 2: Representative GC Method Parameters for Volatile Impurity Analysis
| Parameter | Suggested Condition | Purpose |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | General purpose, non-polar column suitable for a wide range of volatiles. |
| Carrier Gas | Helium | Inert gas to carry sample through the column. researchgate.net |
| Flow Rate | 1.2 mL/min (constant flow) | Typical flow rate for capillary GC. researchgate.net |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on boiling point. nih.gov |
| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for organic compounds. |
The applicability of GC for the direct quantification of this compound would need to be confirmed by verifying that the compound does not degrade at the high temperatures used in the injector and oven.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), provide both quantitative data and structural information. researchgate.net They are indispensable for identifying unknown impurities and confirming the identity of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-resolving capability of MS. wikipedia.org As the compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer, which acts as a mass-selective detector. This technique can provide the exact molecular weight of the parent compound and its impurities, and tandem MS (MS/MS) can be used to fragment the molecules to obtain structural information, greatly aiding in the identification of unknowns. numberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, where the GC column is interfaced with a mass spectrometer. mdpi.com It is the gold standard for the identification of volatile and semi-volatile compounds. researchgate.net As components elute from the GC, they are typically ionized by electron impact (EI), which creates a reproducible fragmentation pattern. This pattern serves as a "fingerprint" that can be compared against spectral libraries (like the NIST library) for positive identification of known compounds. mdpi.com
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Applicability & Strengths | Limitations |
| LC-MS | - Ideal for the primary compound and non-volatile impurities.- Provides accurate molecular weight information ("soft" ionization).- Suitable for thermally labile compounds. | - Mobile phase must be volatile and compatible with the MS source.- Fragmentation is controlled and may not be as extensive as EI for library matching. |
| GC-MS | - Excellent for volatile impurities (e.g., solvents, starting materials).- Provides standard, library-matchable mass spectra (EI).- High sensitivity and resolution for volatile compounds. | - Compound must be volatile and thermally stable.- Potential for thermal degradation of the target molecule in the injector. |
Development of Spectrophotometric Assays for Compound Detection
Spectrophotometric assays, based on UV-Visible absorption, can be developed for rapid and simple quantification of this compound, particularly for in-process monitoring or high-throughput screening. The development of such an assay relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.
The key steps in developing a spectrophotometric assay include:
Solvent Selection : Choose a solvent (e.g., ethanol (B145695), acetonitrile) that dissolves the compound and is transparent in the UV region of interest.
Wavelength Determination : Scan a solution of the pure compound across the UV-Vis spectrum (approx. 200-800 nm) to identify the wavelength of maximum absorbance (λmax). The substituted benzene (B151609) ring in the molecule is the primary chromophore and is expected to have a distinct λmax in the UV region.
Calibration Curve : Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax.
Quantification : Plot absorbance versus concentration to create a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.
While less specific than chromatographic methods, spectrophotometry is a cost-effective and fast technique for routine quantification when interfering substances are known to be absent. The existence of spectrophotometric methods for other complex ethyl ester compounds suggests the feasibility of this approach. fishersci.commdpi.com
Electrochemical Methods for Compound Characterization
Electrochemical methods can be used to investigate the redox properties of this compound. Techniques like cyclic voltammetry (CV) can provide valuable information about the oxidation and reduction potentials of the molecule. mdpi.com This information is useful for understanding its electronic structure and potential involvement in electron-transfer processes.
The methoxyphenoxy group is an electroactive moiety that can be oxidized. mdpi.com In a typical CV experiment, a voltage is scanned at a working electrode in a solution containing the compound and a supporting electrolyte. nih.gov The resulting current is plotted against the applied voltage. The oxidation of the phenolic ether moiety would appear as an anodic peak in the voltammogram. researchgate.net The potential at which this peak occurs provides a measure of how easily the molecule gives up electrons.
The key insights from electrochemical analysis would include:
Oxidation Potential : The potential at which the compound is oxidized. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing cyano group on the same ring will influence this potential.
Reversibility : By reversing the voltage scan, one can determine if the oxidation process is reversible. For many phenolic compounds, the oxidation is irreversible due to subsequent reactions of the initially formed radical species. mdpi.com
Mechanism : The shape of the voltammetric wave and its dependence on scan rate can provide clues about the mechanism of the electron transfer process and any coupled chemical reactions.
While not typically used for routine quantification, electrochemical methods provide a unique and powerful way to characterize the fundamental electronic properties of the compound.
Chemical Reactivity and Derivatization Strategies for Ethyl 2 2 Cyano 6 Methoxyphenoxy Acetate
Reactions of the Ester Moiety (e.g., hydrolysis, transesterification)
The ethyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-cyano-6-methoxyphenoxy)acetic acid, under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the use of excess water drives it toward the formation of the carboxylic acid and ethanol (B145695). libretexts.org
Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.org
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate with methanol (B129727) under acidic conditions would yield Mthis compound. The reaction's equilibrium is typically shifted towards the desired product by using the reactant alcohol as the solvent. masterorganicchemistry.com
| Reaction | Typical Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, HCl (aq) or H₂SO₄ (aq), Heat | 2-(2-cyano-6-methoxyphenoxy)acetic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ (acid workup) | 2-(2-cyano-6-methoxyphenoxy)acetic acid |
| Transesterification | R'OH (e.g., Methanol), Acid or Base Catalyst, Heat | Alkyl 2-(2-cyano-6-methoxyphenoxy)acetate (e.g., Methyl ester) |
Transformations of the Cyano Group (e.g., reduction, hydrolysis)
The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed in a two-step process. libretexts.org
To an Amide: Under controlled acidic or basic conditions, partial hydrolysis yields the corresponding amide, 2-(2-carbamoyl-6-methoxyphenoxy)acetate.
To a Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong acid or base, lead to the complete hydrolysis of the nitrile, first to the amide and then to a carboxylic acid. libretexts.org This would result in the formation of a dicarboxylic acid derivative, 2-(2-carboxy-6-methoxyphenoxy)acetic acid.
Reduction of the Cyano Group: The nitrile can be reduced to a primary amine, yielding Ethyl 2-(2-(aminomethyl)-6-methoxyphenoxy)acetate. This transformation is crucial for introducing a basic nitrogen center into the molecule. Several methods can achieve this reduction selectively in the presence of the ester group. libretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. It is an effective way to reduce the nitrile while leaving the ester group intact. libretexts.orgresearchgate.net
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also reduce nitriles to primary amines. libretexts.org However, LiAlH₄ would also reduce the ester moiety. To achieve selectivity, milder or more specific reagents are required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to reduce nitriles while being less reactive towards esters, offering a potential route for selective reduction. google.com
| Reaction | Typical Reagents | Major Product | Notes |
|---|---|---|---|
| Partial Hydrolysis | H₂O, H₂SO₄ (conc.), mild heat | 2-(2-carbamoyl-6-methoxyphenoxy)acetate | Forms the primary amide. |
| Complete Hydrolysis | H₂O, HCl (aq) or NaOH (aq), prolonged heat | 2-(2-carboxy-6-methoxyphenoxy)acetic acid | Forms the dicarboxylic acid derivative. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethyl 2-(2-(aminomethyl)-6-methoxyphenoxy)acetate | Generally selective for the nitrile over the ester. researchgate.net |
| Chemical Reduction | BH₃·THF, followed by acid workup | Ethyl 2-(2-(aminomethyl)-6-methoxyphenoxy)acetate | Offers selectivity for the nitrile group. google.com |
Reactions Involving the Methoxyphenoxy Ring (e.g., electrophilic/nucleophilic substitutions)
The aromatic ring of this compound is substituted with three groups: a methoxy (B1213986) group (-OCH₃) and two larger ether-containing side chains. The reactivity of the ring towards electrophilic substitution is governed by the cumulative electronic effects of these substituents.
Directing Effects: Both the methoxy group and the ether oxygen of the main chain are ortho-, para-directing activators due to resonance donation of their lone pairs into the aromatic ring. The cyano-containing side chain is an electron-withdrawing group, which acts as a deactivator and a meta-director.
Predicted Reactivity: The combined effect of two strong activating groups (methoxy and ether) and one deactivating group determines the positions of electrophilic attack. The positions ortho and para to the activating groups are favored. Given the existing substitution pattern, the most likely position for an incoming electrophile would be C4 (para to the methoxy group and ortho to the ether linkage), which is sterically accessible. The C5 position (ortho to the methoxy group) is also activated but may be more sterically hindered. Reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the C4 position.
Nucleophilic aromatic substitution is less likely on this electron-rich ring unless a leaving group is introduced at a position activated by a strong electron-withdrawing group.
Synthesis and Evaluation of Novel Analogues and Derivatives to Elucidate Structure-Activity Relationships
To understand the structure-activity relationships (SAR), novel analogues of this compound can be synthesized by systematically modifying its three main components: the ester, the cyano group, and the aromatic ring. The resulting derivatives are then tested in biological assays to correlate structural changes with changes in activity. nih.gov
Ester Modification: The ethyl group can be replaced with other alkyl or aryl groups through transesterification to probe the effect of size, lipophilicity, and steric bulk at this position. masterorganicchemistry.com Hydrolysis to the carboxylic acid introduces a polar, acidic functional group.
Cyano Group Transformation: Converting the nitrile to a primary amine (via reduction) or an amide/carboxylic acid (via hydrolysis) introduces new hydrogen bonding capabilities and changes the electronic properties of the molecule. nih.gov
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyls, nitro groups) onto the methoxyphenoxy ring can modulate the molecule's electronic profile, lipophilicity, and binding interactions with biological targets. nih.gov
The evaluation of these analogues helps to identify the key structural features required for a desired biological effect, guiding the design of more potent and selective compounds. nih.govub.edu
| Molecular Component | Derivatization Strategy | Rationale for SAR Studies |
|---|---|---|
| Ester Moiety | - Vary alkyl chain length (e.g., methyl, propyl)
| - Investigate impact of steric bulk and lipophilicity.
|
| Cyano Group | - Reduce to primary amine (-CH₂NH₂)
| - Introduce a basic center for salt formation or hydrogen bonding.
|
| Methoxyphenoxy Ring | - Add substituents (e.g., -Cl, -F, -CH₃) at C4 or C5
| - Modulate electronic properties and lipophilicity.
|
Potential Academic Research Applications and Future Directions
Role as a Building Block in Complex Organic Synthesis
The structure of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate is inherently suited for its use as a versatile building block in organic synthesis. The key to its reactivity lies in the methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing groups: the cyano (-CN) and the ethyl acetate (B1210297) (-COOEt) moieties. This configuration renders the methylene protons acidic, making it an "active methylene compound". easetolearn.comslideshare.netegyankosh.ac.in
This activation facilitates deprotonation by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in a wide range of carbon-carbon bond-forming reactions, which are fundamental to complex molecular synthesis. For instance, compounds with similar activated methylene groups, such as ethyl cyanoacetate (B8463686), are extensively used in:
Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted alkenes. Copolymers of vinyl acetate have been prepared with related ethyl 2-cyano-3-phenyl-2-propenoates, which are themselves synthesized via Knoevenagel condensation. chemrxiv.org
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Synthesis of Heterocycles: Serving as a precursor for constructing various nitrogen- and oxygen-containing ring systems that are prevalent in pharmaceuticals and natural products. researchgate.netresearchgate.netresearchgate.net For example, ethyl cyanoacetate is a common starting material for creating substituted pyridines, pyrimidines, and thiazoles. researchgate.netresearchgate.netresearchgate.net
The phenoxy moiety of the molecule also offers a handle for further diversification, allowing for modifications to the aromatic ring or cleavage of the ether bond under specific conditions to unmask a phenol (B47542).
Design of Novel Functional Materials and Polymer Precursors
The aromatic and polar functionalities of this compound suggest its potential as a precursor for functional materials and polymers. Lignin-derived monomers with similar methoxyphenol structures, such as 2-methoxy-4-vinylphenol (B128420) (MVP), have been successfully functionalized and polymerized to create biobased thermoplastics and thermosets. mdpi.comresearchgate.net
Following this precedent, this compound could be envisioned as a monomer precursor after suitable modification. For example, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the aromatic ring would transform it into a functional monomer. The resulting polymers could exhibit interesting thermal and mechanical properties imparted by the rigid aromatic core and the polar cyano and ester groups. Research into the copolymerization of such a monomer with commercial polymers like vinyl acetate could lead to new materials with tailored properties. chemrxiv.org
Exploration in Environmental Chemistry Research
While no studies on the environmental fate of this compound exist, the broader class of phenoxy acids and their esters, some of which are used as herbicides, has been studied. nih.govacs.org These studies provide a framework for investigating the potential environmental pathways of the target compound.
Future research could focus on several key areas:
Biodegradation: Investigating the susceptibility of the compound to microbial degradation. Key metabolic steps could include the hydrolysis of the ethyl ester to the corresponding carboxylic acid, cleavage of the ether linkage, and metabolism of the aromatic ring. nih.govacs.orgresearchgate.netamanote.com The presence of both a cyano and a methoxy (B1213986) group may influence the rate and pathway of microbial breakdown.
Photodegradation: Assessing the stability of the compound under simulated solar radiation. The aromatic ring suggests potential for photochemical reactions in aquatic environments. nih.gov
Non-Toxic Interactions: As environmental regulations become stricter, there is a need for chemicals with benign environmental profiles. Research could explore whether the compound and its potential degradates interact with ecosystems in a non-toxic manner, a crucial aspect for the design of greener chemicals. usgs.gov
Computational Drug Design Principles (without clinical implications)
In the realm of computational chemistry and early-stage drug discovery, the principles of molecular design can be applied to this compound to explore its potential as a scaffold. This involves analyzing its structural features for their ability to interact with biological macromolecules. emanresearch.org
The molecule presents several key pharmacophore features:
Hydrogen Bond Acceptors: The oxygen atoms of the ether, ester carbonyl, and the nitrogen atom of the cyano group can all act as hydrogen bond acceptors. nih.govresearchgate.netresearchgate.net
Hydrophobic/Aromatic Regions: The methoxy-substituted benzene (B151609) ring provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with a protein binding site. nih.govresearchgate.netresearchgate.net
These features can be used to build a pharmacophore model for virtual screening against libraries of protein targets. Computational methods like molecular docking could then be used to predict the binding affinity and mode of interaction of this molecule with various enzymes or receptors, guiding the design of future derivatives without implying any clinical use. researchgate.netresearchgate.net
Table 1: Potential Pharmacophore Features of this compound
| Functional Group | Pharmacophore Feature Type | Potential Interaction |
|---|---|---|
| Cyano (-CN) | Hydrogen Bond Acceptor | Interaction with H-bond donor residues (e.g., -NH, -OH) |
| Ether (-O-) | Hydrogen Bond Acceptor | Interaction with H-bond donor residues |
| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Interaction with H-bond donor residues |
| Benzene Ring | Aromatic/Hydrophobic | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Methoxy (-OCH3) | Hydrophobic/H-Bond Acceptor | Hydrophobic interaction, weak H-bond acceptor |
Unexplored Chemical Transformations and Mechanistic Insights
The rich functionality of this compound provides a platform for exploring a variety of chemical transformations that have not yet been reported for this specific molecule. Such studies would not only yield novel compounds but also provide valuable mechanistic insights.
Potential areas for investigation include:
Selective Reduction: Investigating the selective reduction of the cyano group to an amine or the ester to an alcohol, while preserving the other functionalities.
Hydrolysis: Studying the kinetics and mechanism of the hydrolysis of the ester group to a carboxylic acid and the cyano group to an amide or carboxylic acid.
Aromatic Substitution: Exploring electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the benzene ring. The directing effects of the existing methoxy and phenoxyacetate (B1228835) substituents would be of fundamental academic interest.
Cyclization Reactions: Attempting intramolecular cyclization reactions, potentially involving the cyano group and the aromatic ring, to form novel heterocyclic systems.
Table 2: Potential Unexplored Transformations
| Functional Group Target | Reaction Type | Potential Product Type |
|---|---|---|
| Cyano Group | Reduction (e.g., with H2/Catalyst) | Primary Amine Derivative |
| Ethyl Ester Group | Hydrolysis (Acid or Base) | Carboxylic Acid Derivative |
| Ethyl Ester Group | Reduction (e.g., with LiAlH4) | Primary Alcohol Derivative |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Aromatic Derivative (e.g., nitro-, bromo-) |
| Cyano and Aromatic Ring | Intramolecular Cyclization | Fused Heterocyclic System |
Challenges and Opportunities in the Comprehensive Academic Study of the Chemical Compound
The primary challenge in the study of this compound is the current lack of dedicated research, meaning that foundational characterization, synthesis optimization, and reactivity data are not available. Devising a selective and high-yield synthesis can be a significant hurdle, particularly concerning the substitution pattern on the aromatic ring. rsc.orgresearchgate.net
However, this scarcity of information presents a significant opportunity. The compound serves as a blank canvas for fundamental chemical research. There is an opportunity to develop and report a novel, efficient synthetic route. Researchers have the chance to be the first to fully characterize the molecule and systematically explore its reactivity. The multifaceted nature of the compound means that a single research program could yield insights relevant to organic synthesis, polymer science, and medicinal chemistry principles, making it a potentially rich and rewarding subject for comprehensive academic investigation.
Conclusion
Summary of Key Research Findings and Methodological Advancements
There are no specific research findings or methodological advancements to summarize for Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate as the compound is not described in the current scientific literature.
Broader Implications for Chemical and Biological Sciences
Without experimental data, any discussion of the broader implications of this compound for chemical and biological sciences would be purely speculative.
Outlook for Future Academic Research on this compound
The field is entirely open for the initial synthesis, characterization, and investigation of the properties and potential applications of this compound. Future research would need to begin with a foundational study to prepare and confirm the structure of the molecule. Following this, explorations into its reactivity, material properties, and biological activities could be pursued.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between a substituted phenol (e.g., 2-cyano-6-methoxyphenol) and ethyl bromoacetate. A base like K₂CO₃ is used to deprotonate the phenolic hydroxyl group, facilitating the reaction in polar aprotic solvents (e.g., acetone or DMF) under reflux .
- Optimization strategies :
- Solvent selection : DMF enhances solubility but may require longer purification steps. Acetone offers faster reaction times but lower yields.
- Base strength : Stronger bases (e.g., NaH) may accelerate reactions but risk side reactions.
- Temperature : Reflux (~80–100°C) balances reaction rate and decomposition risks.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for high-purity yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the ester group (δ ~4.2–4.4 ppm for -OCH₂CO- and δ ~1.3 ppm for -CH₂CH₃), methoxy (δ ~3.8 ppm), and cyano-substituted aromatic protons (distinct splitting patterns) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~2250 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (aryl-O-CH₃) confirm functional groups .
- Mass spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group) validate molecular weight and structure .
Q. How can researchers address solubility challenges in biological assays?
Due to its hydrophobic aromatic core, solubilize the compound in DMSO (≤1% v/v) for in vitro studies. For in vivo compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while minimizing toxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) and low-temperature (100 K) datasets to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Discrepancies in R-factors (>5%) may indicate twinning; use PLATON to check for missed symmetry .
- Validation : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to confirm geometric accuracy .
Q. How does electronic substituent effects influence reactivity in cross-coupling reactions?
The electron-withdrawing cyano group meta to the phenoxy-acetate moiety directs electrophilic substitution to the para position. In Suzuki-Miyaura coupling, the methoxy group’s electron-donating nature enhances oxidative addition with Pd catalysts.
- Case study : Coupling with aryl boronic acids proceeds efficiently at 80°C using Pd(PPh₃)₄/K₃PO₄ in toluene/water, yielding biaryl derivatives for drug discovery .
Q. What computational methods predict biological activity or enzyme interactions?
- Docking studies (AutoDock Vina) : Model interactions with cytochrome P450 enzymes, focusing on hydrogen bonding with the ester oxygen and π-π stacking with the aromatic ring .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å) to confirm target engagement .
- QSAR : Correlate substituent Hammett constants (σₚ for -CN = +0.66) with IC₅₀ values in enzyme inhibition assays .
Q. How to analyze regioselectivity in multi-step functionalization?
- Competitive experiments : Compare reaction rates of bromination (NBS) or nitration (HNO₃/H₂SO₄) at different positions.
- DFT calculations (B3LYP/6-311+G )**: Calculate Fukui indices (ƒ⁺) to identify nucleophilic sites. For this compound, the cyano group deactivates the ortho position, favoring para-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
